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Abstract

Vutiglabridin (formerly HSG4112) is a novel, orally bioavailable small molecule modulator of
Paraoxonase-2 (PONZ2), a mitochondrial inner membrane protein. Discovered through an in
vivo phenotypic screen of synthetic glabridin derivatives, Vutiglabridin has demonstrated
significant therapeutic potential in a range of preclinical models of metabolic and
neurodegenerative diseases. This technical guide provides a comprehensive overview of the
discovery, synthesis, and preclinical evaluation of Vutiglabridin, with a focus on its mechanism
of action, experimental validation, and quantitative outcomes.

Discovery and Synthesis
Discovery

Vutiglabridin was identified as the most potent compound from a library of synthetic
derivatives of glabridin, a key isoflavan constituent of licorice root (Glycyrrhiza glabra).[1] The
discovery process utilized an in vivo phenotypic screening approach, where these derivatives
were directly administered to high-fat diet-induced obese mice.[1] This method allowed for the
selection of the most efficacious compound based on its ability to produce a desired
physiological outcome, in this case, a reduction in body weight.

Synthesis
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The precise, step-by-step chemical synthesis of Vutiglabridin is proprietary and protected
under U.S. Patent US9783551B2, held by Glaceum Inc.[2] While the detailed protocol is not
publicly available, it is known that Vutiglabridin is a synthetic derivative of glabridin. The
synthesis of glabridin itself can be achieved through various patented methods, one of which
involves a multi-step process starting from protected acetophenone and involving Willgerodt-
Kindler and Friedel-Crafts reactions, followed by catalytic hydrogenation and cyclization.

Mechanism of Action: Modulation of Paraoxonase-2
(PON2)

The primary molecular target of Vutiglabridin is Paraoxonase-2 (PON2), an enzyme localized
to the inner mitochondrial membrane.[2][3] Vutiglabridin has been shown to directly bind to
PON2, enhancing its protein stability.[3] PON2 plays a crucial role in mitigating mitochondrial
oxidative stress and is involved in the regulation of lipid metabolism and autophagy.[2][3] The
therapeutic effects of Vutiglabridin across different disease models are largely attributed to its
modulation of PON2 activity. Additionally, Vutiglabridin has been demonstrated to interact with
Paraoxonase-1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that also
possesses antioxidant properties.[1]
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Caption: Vutiglabridin's mechanism of action via PON2 modulation.

Preclinical Efficacy
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Vutiglabridin has been evaluated in several preclinical models, demonstrating promising
efficacy in obesity, non-alcoholic steatohepatitis (NASH), age-related macular degeneration
(AMD), and Parkinson's disease.

Obesity and Metabolic Disorders

In high-fat diet-induced obese mice, oral administration of Vutiglabridin led to significant
reductions in body weight, fat mass, and plasma cholesterol levels.[1]

: o : linical Obesity Studi

Parameter Model Treatment Dosage Outcome Reference
High-fat diet- 100 Significant
Body Weight induced Vutiglabridin reduction vs. [1]
) mg/kg/day
obese mice control
High-fat diet- 100 Significant
Fat Mass induced Vutiglabridin reduction vs. [1]
] mg/kg/day
obese mice control
High-fat diet- Significant
Plasma ) ] o 100 ]
induced Vutiglabridin reduction vs. [1]
Cholesterol ] mg/kg/day
obese mice control
PON1 Wild-type 100 o
) o Significant
Plasma C57BL/6J Vutiglabridin mg/kg/day for [1]
increase
Levels mice 2 weeks

Age-Related Macular Degeneration (AMD)

In a laser-induced choroidal neovascularization (CNV) mouse model of neovascular AMD,
Vutiglabridin demonstrated potent anti-angiogenic effects.

Quantitative Data from Preclinical AMD Studies
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Parameter Model Treatment Outcome Reference
) Laser-induced
CNV Lesion ) ) o 70.5+£9.7%
CNVin C57BL/6  Vutiglabridin ) [2]
Volume ) reduction
mice
_ Laser-induced
CNV Lesion ) ) 59.7 £ 9.3%
CNVin C57BL/6  Aflibercept i [2]
Volume ) reduction
mice
) Laser-induced ] o N
CNV Lesion ] Vutiglabridin + Additional 52.5 £
CNV in C57BL/6 _ , [2]
Volume Aflibercept 13.7% reduction

mice

Parkinson's Disease

Vutiglabridin has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Quantitative Data from Preclinical Parkinson's Disease

Studies

Parameter Model Treatment Dosage Outcome Reference
MPTP- Significant
Motor induced , o alleviation of
) ) Vutiglabridin 50 mg/kg/day [3]
Function Parkinson's motor
mice impairments
Significant
_ _ MPTP- _
Dopaminergic protection
induced ) o )
Neuron ) Vutiglabridin 50 mg/kg/day  against [3]
) Parkinson's
Survival ) neuronal
mice
damage

Experimental Protocols
In Vivo Phenotypic Screening for Discovery
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+ Model: High-fat diet-induced obese mice.

e Procedure: A library of synthetic glabridin derivatives was administered orally to the mice.
Body weight and other metabolic parameters were monitored over a defined period.
Vutiglabridin was identified as the compound with the most significant anti-obesity effects.

[1]

Experimental Workflow for Vutiglabridin Discovery
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Caption: Workflow for the discovery of Vutiglabridin.
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Laser-Induced Choroidal Neovascularization (CNV)

Mouse Model
¢ Model: 8-week-old C57BL/6 wild-type or PON2 knockout mice.[2]

 Induction of CNV: Mice were anesthetized, and pupils were dilated. Four laser burns (50 um
spot size, 0.1 s duration, 250 mW) were delivered to the retina of each eye using a slit-lamp-

adapted laser photocoagulator.[2]

» Treatment: Vutiglabridin was administered daily by oral gavage for 6 days post-laser
induction. Aflibercept (2 png/pL) was administered via intravitreal injection as a positive
control.[2]

e Analysis: At the end of the treatment period, eyes were enucleated, and choroidal flat
mounts were prepared. The volume of CNV was quantified using confocal microscopy and
image analysis software.[2]

MPTP-Induced Parkinson's Disease Mouse Model

e Model: Male C57BL/6 mice.

 Induction of Parkinson's Disease: Mice were administered four intraperitoneal injections of
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.

o Treatment: Vutiglabridin (50 mg/kg) was administered orally for 21 consecutive days.[3]

o Behavioral Analysis: Motor function was assessed using tests such as the rotarod and pole
test.

o Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to
quantify the loss of dopaminergic neurons in the substantia nigra.[3]

Pharmacokinetics

A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study
was conducted in healthy Korean and White male subjects.
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Pharmacokinetic Parameters of yutiglablidin In Humans

Parameter Population Dose Value Reference
] Single dose (30-
Tmax (median) Healthy Males 1.5-3.0 hours [4]
720 mq)
Mean Half-life Healthy Korean Multiple doses
110 hours [4]
(t1/2) Males (240-480 mgq)
Mean Half-life Healthy White Multiple doses
73 hours [4]
(t1/2) Males (480 mg)
Accumulation Multiple doses
) Healthy Males 2.20-2.76 [4]
Ratio (mean) (240-480 mgq)

Conclusion

Vutiglabridin is a promising clinical-stage therapeutic agent with a novel mechanism of action
centered on the modulation of mitochondrial PON2. Its discovery through a phenotypic
screening approach highlights the value of in vivo models in identifying compounds with
significant physiological effects. Preclinical studies have demonstrated its potential in treating a
diverse range of conditions, including obesity, AMD, and Parkinson's disease. Further clinical
development is warranted to fully elucidate the therapeutic utility of Vutiglabridin in these and
other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12424465#discovery-and-synthesis-of-vutiglabridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.mdpi.com/1648-9144/61/11/1987
https://www.benchchem.com/product/b12424465#discovery-and-synthesis-of-vutiglabridin
https://www.benchchem.com/product/b12424465#discovery-and-synthesis-of-vutiglabridin
https://www.benchchem.com/product/b12424465#discovery-and-synthesis-of-vutiglabridin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12424465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

